molecular formula C7BrClF4O B1586166 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride CAS No. 292621-46-6

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride

Cat. No. B1586166
M. Wt: 291.42 g/mol
InChI Key: FHHUFCXIDZNVQW-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is a chemical compound used in various chemical reactions . It contains a total of 14 bonds; 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide (aromatic) .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride consists of a benzoyl group attached to a bromine atom and four fluorine atoms . The molecular formula is C7BrClF4O .


Physical And Chemical Properties Analysis

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is a clear colorless to pale yellow liquid . The density is 1.58 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization of Complexes

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds and complexes. It has been used to generate unique chemical structures with potential applications in catalysis and material science. For instance, the formation of N-heterocyclic complexes of Rhodium and Palladium from a pincer Silver(I) carbene complex illustrates the compound's role in facilitating the synthesis of complexes with metal-carbene bonds. These complexes are characterized by their stability and have been explored for their potential catalytic properties (Simons et al., 2003).

Catalysis and Activation of Inert C–H Bonds

Another significant application of 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is in the field of catalysis, particularly in the activation of inert C–H bonds. A study on the synthesis and characterization of a novel Mn-porphyrin catalyst demonstrates the compound's potential in facilitating the oxidation of hydrocarbons. This catalyst, derived from brominated and chlorinated porphyrins, shows enhanced catalytic activity, offering a promising approach for the efficient and selective oxidation of C–H bonds. This area of research holds great promise for the development of new catalysts that can improve the efficiency of chemical reactions, with implications for industrial processes and environmental sustainability (Silva et al., 2015).

Environmental Chemistry and Pollutant Transformation

In the context of environmental chemistry, 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is relevant for its potential role in the transformation of pollutants. The enzymatic synthesis of bromo- and chlorocarbazoles, which are emerging environmental contaminants, has been studied to understand their formation and occurrence in the environment. This research sheds light on the enzymatic pathways that can lead to the synthesis of halogenated carbazoles, contributing to our understanding of pollutant transformation in natural and contaminated environments. The findings from this study highlight the complex interactions between chemical compounds and biological systems, offering insights into the processes that influence the stability and mobility of pollutants in the environment (Mumbo et al., 2013).

properties

IUPAC Name

3-bromo-2,4,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrClF4O/c8-2-3(10)1(7(9)14)4(11)6(13)5(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHUFCXIDZNVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382531
Record name 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride

CAS RN

292621-46-6
Record name 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292621-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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